![molecular formula C20H13F3N2OS2 B2543613 2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326870-40-9](/img/structure/B2543613.png)
2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic molecule that is part of a broader class of thieno[3,2-d]pyrimidines. These compounds are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . The presence of the difluorobenzyl and fluorobenzyl groups suggests potential for increased biological activity due to the electron-withdrawing effects of the fluorine atoms, which could enhance binding interactions with biological targets.
Synthesis Analysis
The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been reported using simple and efficient methods. These methods involve the reaction of precursor compounds with various reagents such as phenacyl bromide derivatives to yield a range of sulfanyl pyrimidin-4(3H)-one derivatives . Although the specific synthesis of 2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is not detailed, the general approach would likely involve a similar strategy of functionalizing the thieno[3,2-d]pyrimidine core with appropriate benzyl halides under controlled conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, has been characterized by crystallization in polymorphic forms. These forms exhibit different hydrogen bonding patterns and pi-pi interactions, which contribute to the stability and properties of the crystals . For the compound , the presence of fluorine atoms and the specific arrangement of the sulfanyl and benzyl groups would influence its molecular conformation, intermolecular interactions, and potentially its polymorphic behavior.
Chemical Reactions Analysis
The chemical reactivity of thieno[3,2-d]pyrimidines includes alkylation reactions, which have been shown to proceed regioselectively in the presence of aqueous DMF solution of KOH at room temperature. This leads to the formation of S-substituted products . The electron-withdrawing fluorine atoms in the compound of interest may affect its reactivity, potentially making it more susceptible to nucleophilic attack at the sulfur atom, thus facilitating further derivatization or interaction with biological targets.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one are not provided, the properties of similar sulfanyl pyrimidin-4(3H)-one derivatives can be inferred. These compounds are likely to have good solubility in polar organic solvents due to the presence of heteroatoms and aromatic rings. The fluorine atoms would contribute to the compound's lipophilicity, potentially enhancing its ability to permeate biological membranes . Spectroscopic methods such as NMR and IR would be used to confirm the structure of the synthesized compound, and elemental analysis would provide information on its purity and composition.
Scientific Research Applications
Synthetic Methodologies and Structural Derivatives
Stereoselective Preparation and Structural Insights : The preparation of fluoro-β-amino acid residues and their incorporation into various cyclic compounds highlights the synthetic versatility of fluoro-substituted compounds, providing foundational knowledge for the synthesis of complex molecules (T. Yoshinari et al., 2011). Similarly, the synthesis of fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine structures underlines the potential of such derivatives in materials science (Kenichirou Yokota et al., 2012).
Trifluorination Techniques : The development of new methodologies for the trifluorination of sulfides and dithioketals showcases advanced chemical transformations that enhance the fluorination toolbox, offering pathways to novel fluorinated compounds (Toshiya Inoue et al., 2016).
Biological Activities
Antibacterial and Antifungal Properties : Research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed their potential as antibacterial and antifungal agents, highlighting the biological relevance of these compounds (B. Kahveci et al., 2020).
Future Directions
properties
IUPAC Name |
2-[(3,5-difluorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2OS2/c21-14-7-12(8-15(22)9-14)11-28-20-24-17-5-6-27-18(17)19(26)25(20)10-13-3-1-2-4-16(13)23/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQFZNRLNMSEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC(=CC(=C4)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

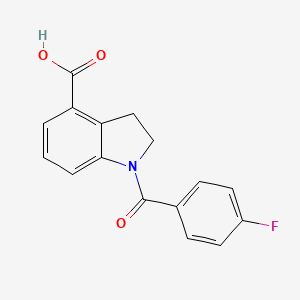

![N-butyl-5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2543532.png)
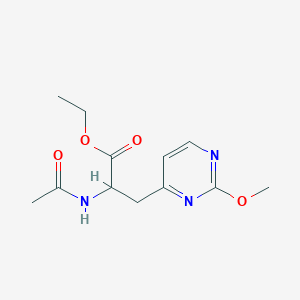
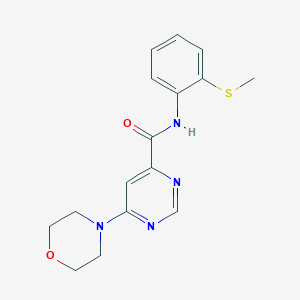

![1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2543537.png)
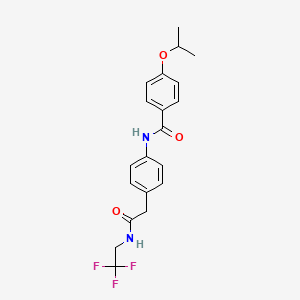
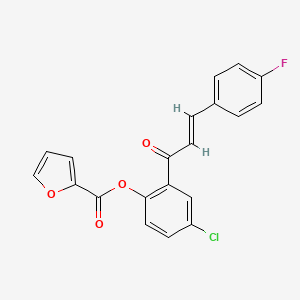
![Tert-butyl N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]carbamate](/img/structure/B2543541.png)

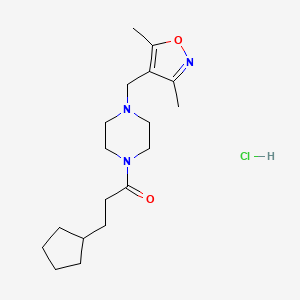
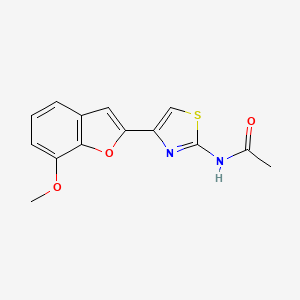
![(Z)-8-(2-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2543553.png)